N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the family of quinoline-based molecules, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in inflammation and immune function. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory molecules, such as cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to promote the differentiation and survival of oligodendrocytes, which are cells that produce myelin in the central nervous system. This compound has also been shown to reduce the activation of microglia, which are immune cells that play a role in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is its specificity for certain signaling pathways that are involved in inflammation and immune function. This specificity may reduce the risk of off-target effects and toxicity. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the exploration of this compound in other disease models, such as Alzheimer's disease and Parkinson's disease, where neuroinflammation is also believed to play a role. Overall, this compound represents a promising therapeutic agent that may have applications in the treatment of various neuroinflammatory disorders.
Métodos De Síntesis
The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the preparation of 2-hydroxy-6-methylquinoline, which is then reacted with N-ethyl-3-methoxybenzamide to form the desired product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been studied for its potential therapeutic effects in various disease models. One of the most promising applications of this compound is in the treatment of neuroinflammatory disorders such as multiple sclerosis. In preclinical studies, this compound has been shown to reduce inflammation and promote myelin repair in animal models of multiple sclerosis.
Propiedades
IUPAC Name |
N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)15-6-5-7-18(12-15)26-3)13-17-11-16-10-14(2)8-9-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXRDCJPWONHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349818 |
Source
|
Record name | SMR000044838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5272-63-9 |
Source
|
Record name | SMR000044838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.